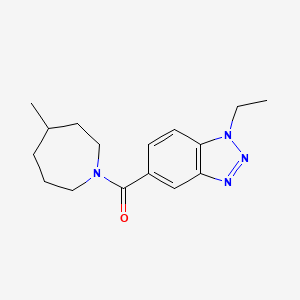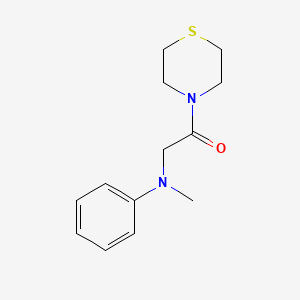
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone, also known as MATME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone is not fully understood. However, it has been suggested that its cytotoxic effects on cancer cells may be due to its ability to induce DNA damage and inhibit cell proliferation. Additionally, its neuroprotective effects may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been found to have both biochemical and physiological effects. Its cytotoxic effects on cancer cells have been attributed to its ability to induce DNA damage and inhibit cell proliferation. Additionally, its neuroprotective effects have been attributed to its ability to scavenge free radicals and reduce oxidative stress. Moreover, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. Additionally, it has been found to have cytotoxic effects on cancer cells and neuroprotective effects against oxidative stress-induced damage in neuronal cells. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone. Firstly, further studies are needed to determine its mechanism of action and efficacy in vivo. Additionally, its potential applications in drug delivery systems need to be explored further. Moreover, the development of derivatives of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone may lead to compounds with improved efficacy and reduced toxicity. Finally, the potential of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease needs to be investigated further.
Conclusion:
In conclusion, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. Its synthesis method is relatively simple, and it has been found to have cytotoxic effects on cancer cells and neuroprotective effects against oxidative stress-induced damage in neuronal cells. However, further research is needed to determine its mechanism of action and efficacy in vivo. Additionally, its potential applications in drug delivery systems need to be explored further. Finally, the development of derivatives of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone may lead to compounds with improved efficacy and reduced toxicity.
Métodos De Síntesis
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone can be synthesized by reacting N-methylaniline with 1,4-thiomorpholine-2,3-dione in the presence of a catalyst such as triethylamine. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been studied for its potential applications in various research fields such as cancer therapy, neuroprotection, and drug delivery. It has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. Additionally, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been found to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Furthermore, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone can be used as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14(12-5-3-2-4-6-12)11-13(16)15-7-9-17-10-8-15/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGOTKAVIYCCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCSCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)
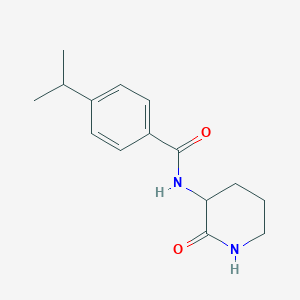
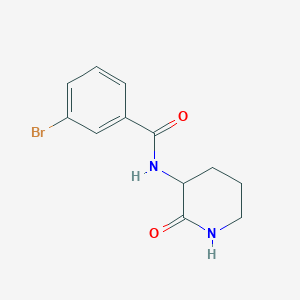
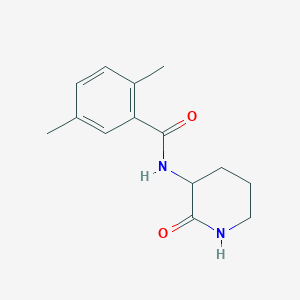
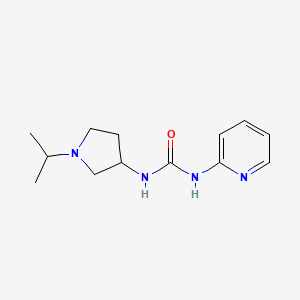
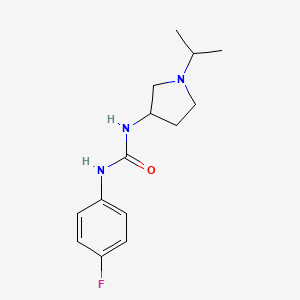
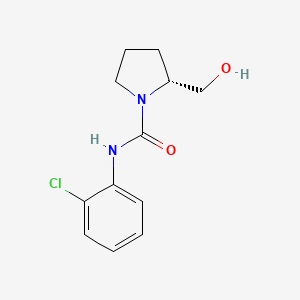
![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
